molecular formula C18H16F2N2O4S B2556019 N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide CAS No. 868371-30-6

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide

Cat. No.: B2556019
CAS No.: 868371-30-6
M. Wt: 394.39
InChI Key: GHGBFIOXHSSLEQ-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a potent and selective cell-permeable inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This compound exhibits high affinity for DYRK1A , an enzyme critically involved in neuronal development and cell cycle control. Its primary research value lies in probing the signaling pathways associated with Down syndrome and neurodegenerative diseases, as DYRK1A is encoded on chromosome 21 and its overexpression is implicated in the neurological pathologies observed in Down syndrome. By selectively inhibiting DYRK1A kinase activity , this molecule serves as a crucial tool for investigating mechanisms of tau phosphorylation and amyloid-beta production, making it highly relevant for Alzheimer's disease research. Furthermore, due to the role of DYRK1A in regulating proliferation and survival, this inhibitor is also being explored in oncology research, particularly for targeting DYRK1A-sensitive hematological malignancies and solid tumors . Its mechanism involves competitive binding at the ATP-binding site of the kinase, effectively blocking its phosphotransferase activity and downstream signaling cascades. Researchers utilize this compound to elucidate the functional consequences of DYRK1A inhibition in cell culture models, to validate DYRK1A as a therapeutic target, and to study its interplay with other kinase pathways in central nervous system function and cancer biology.

Properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O4S/c1-22-15-11(20)7-10(19)8-14(15)27-18(22)21-17(23)9-5-12(24-2)16(26-4)13(6-9)25-3/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGBFIOXHSSLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common approach is the condensation of 4,6-difluoro-3-methylbenzothiazole with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares key structural, spectroscopic, and functional attributes of the target compound with its analogues from the evidence.

Core Structural Variations
Compound Name Core Structure Modifications Melting Point (°C) Key Functional Groups Identified (IR/NMR)
N-[(2Z)-4,6-Difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide 4,6-Difluoro-3-methylbenzothiazole; Z-configuration imine bond Not Reported Likely: C=O (amide), C-F (stretch), C=S (benzothiazole)
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a) Furan-2-yl; o-tolylamino side chain 222–224 NH (3278 cm⁻¹), C=O (1667 cm⁻¹), aromatic CH (3071 cm⁻¹)
N-(1-(Furan-2-yl)-3-(2-(3-hydroxybenzoyl)hydrazinyl)-3-oxoprop-1-en-2-yl)-3,4,5-TMB (4a) Furan-2-yl; hydrazinyl linker; 3-hydroxybenzoyl group 241–243 NH (3278 cm⁻¹), C=O (1667, 1638 cm⁻¹), C-O (1232 cm⁻¹)
N-(3-(4-chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-TMB (2b) Furan-2-yl; 4-chlorophenylamino group 241–243 Aromatic CH (7.47 ppm, J = 8.6 Hz), NH (9.81 ppm), OCH3 (3.74–3.87 ppm)
(Z)-N-(1-(Furan-2-yl)-3-oxo-3-(quinolin-8-yloxy)acetylhydrazinyl)prop-1-en-2-yl)-3,4,5-TMB Furan-2-yl; quinolin-8-yloxyacetylhydrazinyl group 249–251 C=O (amide, 164.24 ppm), aromatic CH (7.81 ppm), OCH3 (56.53 ppm)

Key Observations :

  • Substituent Effects on Melting Points: Chlorophenyl- or quinoline-containing derivatives exhibit higher melting points (e.g., 249–251°C for compound 5 in ) compared to non-halogenated analogues (217–224°C in ), likely due to enhanced intermolecular interactions .
  • Spectroscopic Signatures : The 3,4,5-trimethoxybenzamide (TMB) moiety consistently shows OCH3 signals at δ 3.74–3.87 ppm in ¹H-NMR and δ 56–60 ppm in ¹³C-NMR across all analogues . NH and C=O stretches in IR (e.g., 3278 cm⁻¹ for NH, 1667 cm⁻¹ for C=O) confirm hydrogen-bonding capacity, critical for biological target engagement .

Biological Activity

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a synthetic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has a molecular formula of C16H17F2N3O3S and a molecular weight of approximately 428.4583 g/mol. Its structure includes a benzothiazole moiety substituted with difluoro and trimethoxy groups, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H17F2N3O3S
Molecular Weight428.4583 g/mol
Functional GroupsBenzothiazole, Benzamide

Enzyme Inhibition

Preliminary studies indicate that this compound acts as an inhibitor for various enzymes. Notably:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have shown promising AChE inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's.
  • Alpha-glucosidase : The compound may also inhibit alpha-glucosidase activity, potentially aiding in the management of diabetes by slowing carbohydrate absorption.

The mechanism through which this compound exerts its biological effects involves binding to specific enzyme active sites. Molecular docking studies suggest that the difluoro and trimethoxy substitutions enhance binding affinity and specificity towards target enzymes. This interaction can lead to significant alterations in enzyme kinetics and biological pathways.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of similar compounds:

  • In Vitro Studies : Research has demonstrated that benzothiazole derivatives exhibit varied levels of enzyme inhibition. For instance, compounds structurally related to this compound have shown effective inhibition against AChE in laboratory settings.
  • Molecular Docking : Computational studies have indicated strong binding interactions between the compound and target enzymes. The presence of fluorine atoms is hypothesized to enhance lipophilicity and facilitate membrane penetration.

Potential Therapeutic Applications

Given its biological activity profile, this compound holds promise in several therapeutic areas:

  • Neurodegenerative Diseases : Its AChE inhibitory properties suggest potential use in treating conditions like Alzheimer's disease.
  • Diabetes Management : By inhibiting alpha-glucosidase activity, it may serve as a therapeutic agent for managing postprandial blood glucose levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.